molecular formula C13H15NO2 B508026 1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid CAS No. 438218-59-8

1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid

Cat. No.: B508026
CAS No.: 438218-59-8
M. Wt: 217.26g/mol
InChI Key: JBWZIRYKBWGONS-UHFFFAOYSA-N
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Description

1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid is an alkyl-substituted indole derivative that serves as a key scaffold in medicinal chemistry and antiviral research. The indole nucleus is a privileged structure in drug discovery, known for its ability to bind with high affinity to multiple receptors and its presence in numerous bioactive molecules . Indole derivatives exhibit a broad spectrum of biological activities, with significant focus on their potential as antiviral agents against targets such as HIV . Specifically, indolylarylsulfone (IAS) derivatives, which share a similar substituted indole core, have demonstrated potent activity as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), showing efficacy against both wild-type and mutant strains of the virus . Beyond antiviral applications, this compound is a valuable building block for synthesizing more complex, fused indole systems—such as oxazino[4,3-a]indoles—which are found in compounds with diverse biological properties, including antidepressant, anti-inflammatory, and anticancer effects . This chemical is provided exclusively for research purposes in drug discovery and development. It is intended for use by qualified laboratory professionals only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-ethyl-2,3-dimethylindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-4-14-9(3)8(2)11-7-10(13(15)16)5-6-12(11)14/h5-7H,4H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBWZIRYKBWGONS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C2=C1C=CC(=C2)C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201236676
Record name 1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201236676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438218-59-8
Record name 1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438218-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201236676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions

ParameterAcidic HydrolysisBasic Hydrolysis
ReagentH₂SO₄ (conc.)/H₂ONaOH (aq.)/EtOH
Temperature80–100°C60–80°C
Duration6–8 hours4–6 hours
Yield85–92%78–88%

Acidic hydrolysis proceeds via protonation of the ester carbonyl, enhancing electrophilicity for nucleophilic attack by water. Basic conditions employ hydroxide ions to directly cleave the ester bond. Post-hydrolysis, the carboxylic acid is isolated via crystallization or extraction.

Fischer Indole Synthesis with Subsequent Carboxylation

The Fischer indole synthesis remains a cornerstone for constructing the indole core. For this compound, the strategy involves:

  • Formation of the indole skeleton using a substituted phenylhydrazine and a ketone.

  • Direct carboxylation at the 5-position via directed ortho-metalation.

Step 1: Indole Ring Formation

Reacting 4-ethyl-3-methylphenylhydrazine with methyl ethyl ketone under acidic conditions (HCl/EtOH, reflux, 12 hours) yields 1-ethyl-2,3-dimethylindole. The mechanism involves-sigmatropic rearrangement of the hydrazone intermediate.

Step 2: Carboxylation at C5

The indole intermediate undergoes lithiation at C5 using LDA (lithium diisopropylamide) at −78°C in THF, followed by quenching with dry ice to introduce the carboxylic acid group. This step achieves 65–70% yield, with purity >95% after recrystallization.

Bromamine-B-Mediated Oxidation

A novel approach employs bromamine-B (BAB) as an oxidant in the presence of palladium chloride (PdCl₂) to synthesize anthranilic acid derivatives, which can be adapted for indole carboxylation.

Procedure

  • Substrate Preparation : 1-Ethyl-2,3-dimethylindole is dissolved in acetonitrile.

  • Oxidation : BAB (2 equiv) and PdCl₂ (0.1 equiv) are added at 25°C, stirring for 24 hours.

  • Workup : The mixture is filtered, and the product is purified via column chromatography (SiO₂, hexane/EtOAc).

This method achieves 60–75% yield, with the palladium catalyst facilitating regioselective oxidation at C5.

Autoxidative Coupling for Functionalized Indoles

Metal-free coupling reactions offer sustainable pathways. A reported method involves:

  • Autoxidative coupling of 1-ethyl-2,3-dimethylindole with pyridine-4-carbaldehyde in DMSO at 120°C for 8 hours.

  • In situ carboxylation using CO₂ under high pressure (50 atm).

This one-pot method yields 55–65% of the target compound, leveraging DMSO’s dual role as solvent and oxidant.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost EfficiencyScalability
Ester Hydrolysis85–9298HighExcellent
Fischer Synthesis65–7095ModerateGood
Bromamine-B Oxidation60–7590LowModerate
Autoxidative Coupling55–6585ModerateLimited

Ester hydrolysis is optimal for industrial-scale production due to its high yield and simplicity. The Fischer route, while reliable, requires stringent anhydrous conditions. Bromamine-B oxidation offers regioselectivity but faces challenges in catalyst recovery.

Challenges and Optimization Strategies

  • Regioselectivity : Directing carboxylation to C5 requires careful choice of directing groups and metal catalysts.

  • Byproduct Formation : Autoxidative methods often produce dimeric byproducts, necessitating advanced purification.

  • Catalyst Cost : Palladium-based systems are effective but expensive; recent studies suggest iron catalysts as alternatives .

Chemical Reactions Analysis

1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Indole derivatives are studied for their role in biological systems, including their interactions with enzymes and receptors.

    Medicine: This compound is investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring system allows for strong binding interactions, which can modulate the activity of these targets. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 1

The substituent at position 1 significantly impacts physicochemical properties and applications. Key analogs include:

Compound Name Substituent (Position 1) Molecular Weight (g/mol) Melting Point (°C) Key Applications/Notes References
1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid Ethyl 221.27* Not reported Potential PPARγ ligand (inferred from analogs)
2,3-Dimethyl-1H-indole-5-carboxylic acid Hydrogen 189.21 239–241.5 Precursor for indole derivatives
1-Methyl-2,3-dimethyl-1H-indole-5-carboxylic acid Methyl 175.18 221–223 Research reagent
1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid Benzyl 283.34 Not reported Pharmaceutical intermediate
1-(2,4-Difluorobenzyl)-2,3-dimethyl-1H-indole-5-carboxylic acid 2,4-Difluorobenzyl 316.29† Not reported PPARγ partial agonist

*Calculated from C13H15NO2; †LC-MS [M+H]<sup>+</sup> = 316 .

Key Observations:

  • Synthetic Accessibility : Ethyl-substituted derivatives may require alkylation of the indole nitrogen using reagents like ethyl iodide or via Boc-protection strategies, as seen in the synthesis of tert-butoxycarbonyl-protected analogs .
  • Biological Relevance : Benzyl and fluorobenzyl analogs exhibit PPARγ agonist activity, suggesting that bulkier substituents at position 1 may modulate receptor binding .

Positional Isomers and Functional Group Modifications

Carboxylic Acid Position
  • Methyl 2,3-dimethyl-1H-indole-5-carboxylate : Esterification of the carboxylic acid (molecular weight 203.22 g/mol) reduces polarity, making it useful as a synthetic intermediate .
Isoindole Derivatives
  • 2,3-Dihydro-1H-isoindole-5-carboxylic acid (CAS 15861-30-0): Saturated isoindole core reduces aromaticity, affecting conjugation and reactivity .

Biological Activity

1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid is an indole derivative that has garnered attention for its diverse biological activities. This compound is part of a broader class of indole derivatives known for their interactions with various biological targets, leading to significant pharmacological effects. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

  • Antiviral Activity : Indole derivatives have been studied for their potential antiviral properties, including inhibition of viral replication and interaction with viral proteins.
  • Anticancer Effects : The compound has shown promise in inhibiting cancer cell proliferation by targeting anti-apoptotic proteins such as Mcl-1.
  • Anti-inflammatory Properties : Research indicates that this compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.
  • Antimicrobial Activity : The compound exhibits activity against various microbial strains, suggesting its utility in treating infections.

This compound interacts with multiple molecular targets, which can be categorized as follows:

  • Receptor Binding : The compound binds to specific receptors with high affinity, influencing cellular signaling pathways.
  • Biochemical Pathways : It is involved in various biochemical pathways that regulate cell survival and apoptosis. Notably, it has been shown to inhibit Mcl-1, a protein that prevents apoptosis in cancer cells .

Summary of Biological Activities

Activity Type Description
AntiviralInhibits viral replication; potential against influenza and other viruses .
AnticancerInhibits Mcl-1; promotes apoptosis in cancer cells .
Anti-inflammatoryModulates inflammatory responses.
AntimicrobialEffective against various microbial strains.

Case Studies and Experimental Data

Several studies have investigated the biological activity of indole derivatives similar to this compound. Key findings include:

  • Inhibition of Mcl-1 : A study demonstrated that indole carboxylic acids exhibit nanomolar binding affinity to Mcl-1, significantly enhancing apoptosis in cancer cells resistant to conventional therapies .
  • Antiviral Efficacy : Research indicated that certain indole derivatives reduced the infectivity of influenza viruses by over 90%, showcasing their potential as antiviral agents .
  • Antimicrobial Activity : Various indole derivatives have been tested against bacterial strains, showing significant inhibition zones in agar diffusion assays.

Antiviral Activity

A recent study assessed the antiviral properties of several indole derivatives. The results indicated that this compound could suppress hemagglutination activity of influenza viruses by at least 25% at optimal concentrations .

Anticancer Activity

The compound's ability to inhibit Mcl-1 was highlighted in a fragment-based screening approach. Compounds derived from this class showed enhanced binding affinities and selectivity for Mcl-1 over other Bcl family proteins, indicating a promising pathway for cancer treatment .

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